2-Methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
2-Methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield fully saturated piperidine derivatives.
Scientific Research Applications
2-Methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-methylpyridine and 4-methylpyridine share structural similarities with 2-Methyl-4-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyridine.
Piperidine derivatives: Compounds like 1-methylpiperidine and 4-methylpiperidine also share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-10-17(6-8-20-14)23-13-15-4-3-9-21(12-15)18(22)16-5-2-7-19-11-16/h2,5-8,10-11,15H,3-4,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCYMOXTZFWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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